![molecular formula C9H17NO B13168311 3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
3-Aminobicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a unique structure with an amino group and a hydroxyl group attached to a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones using sodium tetrahydridoborate. This reduction yields the corresponding alcohols as mixtures of epimers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[3.3.1]nonan-9-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield different epimers of the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O and ambient air are used for efficient aerobic oxidation.
Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.
Substitution: Acetyl chloride and methanesulfonyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding aldehydes and ketones.
Reduction: Mixtures of epimers of the alcohol.
Substitution: O-acetyl and O-methylsulfonyl derivatives.
Scientific Research Applications
3-Aminobicyclo[3.3.1]nonan-9-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and pathways. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Aminobicyclo[3.3.1]nonan-9-ol is unique due to the presence of both an amino group and a hydroxyl group on the nonane ring system.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-9,11H,1-5,10H2 |
InChI Key |
UZLFCMZBFKPCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
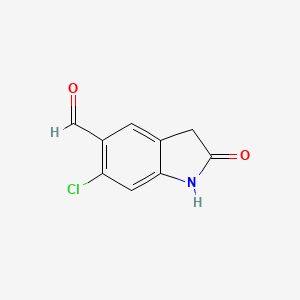
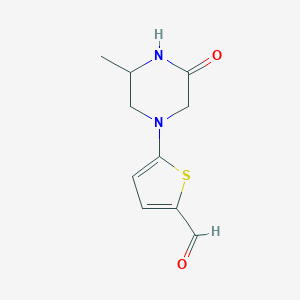
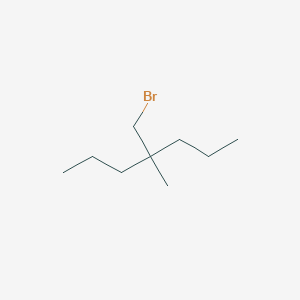
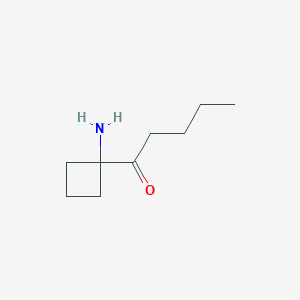
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
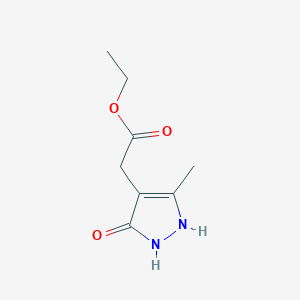
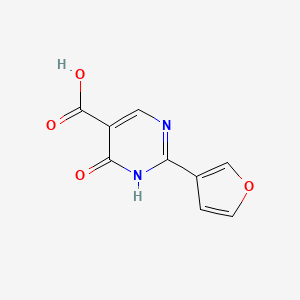
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
